![molecular formula C22H34O5 B1249547 Actinofuranone A](/img/structure/B1249547.png)
Actinofuranone A
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Overview
Description
Actinofuranone A is a natural product found in Streptomyces with data available.
Scientific Research Applications
Discovery and Structure Elucidation
Actinofuranone A, along with Actinofuranone B, was isolated from the culture extract of a marine-derived Streptomyces strain. These new polyketides' structures were elucidated using NMR and other spectroscopic data, and their stereochemistries were determined using NOE data and coupling constants (Cho et al., 2006).
Potential Anti-Inflammatory Effects
A study on Actinofuranones D-I from Streptomyces gramineus revealed their potential anti-inflammatory effects. These compounds were found to inhibit nitric oxide production in macrophage cells and suppress the expression of nitric oxide synthase (iNOS) in LPS-induced cells. They also inhibited the release of pro-inflammatory cytokines IL-6 and TNF-α (Ma et al., 2018).
Diversity and Therapeutic Potential of Endophytic Actinobacteria
Endophytic Actinobacteria, from which Actinofuranones are derived, are explored for their potential to produce novel metabolites. These compounds may have applications in medicine, agriculture, and environmental remediation. The diversity of Actinobacteria in extreme habitats and specific ecological niches is particularly interesting for discovering new therapeutic agents (Singh & Dubey, 2018).
Ecology and Genomics in Natural Product Discovery
The ecological understanding and genomic exploration of Actinobacteria, the producers of Actinofuranones, have been identified as key areas for discovering new natural products. Combining ecological insights with genomic data can unlock new metabolic pathways and lead to the discovery of novel bioactive compounds (van Bergeijk et al., 2020).
Cytotoxic Properties and Cancer Cell Research
Actinofuranone C, a related compound, has shown cytotoxic properties against cancer cell lines. Such research indicates the potential of Actinofuranones in cancer research and therapy (Yang et al., 2019).
properties
Product Name |
Actinofuranone A |
---|---|
Molecular Formula |
C22H34O5 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
5-[(2R,5E,7E,9R,10R,11E)-2,10-dihydroxy-5,9,11-trimethyltrideca-5,7,11-trienyl]-2-hydroxy-2,4-dimethylfuran-3-one |
InChI |
InChI=1S/C22H34O5/c1-7-15(3)20(24)16(4)10-8-9-14(2)11-12-18(23)13-19-17(5)21(25)22(6,26)27-19/h7-10,16,18,20,23-24,26H,11-13H2,1-6H3/b10-8+,14-9+,15-7+/t16-,18-,20+,22?/m1/s1 |
InChI Key |
OQJGVHFFWCZBBJ-QTPMLORGSA-N |
Isomeric SMILES |
C/C=C(\C)/[C@@H]([C@H](C)/C=C/C=C(\C)/CC[C@H](CC1=C(C(=O)C(O1)(C)O)C)O)O |
Canonical SMILES |
CC=C(C)C(C(C)C=CC=C(C)CCC(CC1=C(C(=O)C(O1)(C)O)C)O)O |
synonyms |
actinofuranone A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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